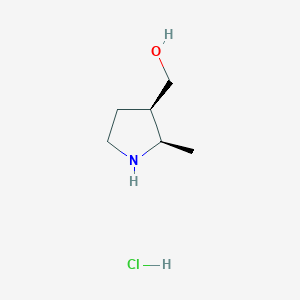

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

Description

Historical Context of Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives have been central to organic chemistry since the early 20th century, with their utility in synthesizing alkaloids, amino acids, and pharmacologically active compounds. The Hajos–Parrish–Eder–Sauer–Wiechert reaction (1971) marked a pivotal moment, demonstrating proline’s role in enantioselective aldol reactions and establishing pyrrolidines as scaffolds for asymmetric catalysis. Subsequent developments expanded their applications, including:

- Organocatalysis : Proline and its derivatives enabled stereoselective synthesis of complex molecules, such as the Wieland-Miescher ketone.

- Drug Synthesis : Pyrrolidine-based intermediates contributed to the development of agents like Avanafil (PDE5 inhibitor) and Protirelin (thyrotropin-releasing hormone analog).

The structural versatility of pyrrolidines—particularly their ability to participate in cycloadditions, hydrogen bonding, and enamine formation—solidified their status as indispensable building blocks in medicinal and synthetic chemistry.

Significance of Cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride in Contemporary Research

This compound’s significance lies in its stereochemical purity and reactivity, positioning it as a critical intermediate in:

- Asymmetric Catalysis : The cis configuration and hydroxymethyl group facilitate hydrogen bonding and chiral recognition, enabling its use in organocatalytic reactions (e.g., Michael additions, aldol condensations).

- Pharmaceutical Intermediates : Pyrrolidine derivatives are prevalent in drug molecules (e.g., antivirals, anticancer agents), and this compound’s structure aligns with scaffolds used in G-protein coupled receptor (GPCR) modulators and enzyme inhibitors.

- Stereoselective Synthesis : Its utility in constructing quaternary stereocenters and heterocyclic frameworks underscores its relevance in synthesizing natural product analogs.

Overview of Current Research Trajectories

Recent studies emphasize the compound’s role in advancing asymmetric methodologies and drug development:

| Research Area | Key Applications | Selected Findings |

|---|---|---|

Properties

IUPAC Name |

[(2R,3R)-2-methylpyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(4-8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPSCPSGLCWAQT-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 2-methylpyrrolidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 2-methylpyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride exhibits several biological activities, including potential neuroprotective effects. Its structural similarity to other compounds suggests it may interact with various biological systems .

Potential Biological Effects:

- Neuroprotective Properties: May protect neurons from damage in neurodegenerative diseases.

- Ligand Activity: The hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor functions .

Applications in Research and Industry

This compound serves as an important intermediate in pharmaceutical synthesis and organic chemistry.

Pharmaceutical Development

This compound is utilized in the development of new drugs, particularly those targeting neurological disorders due to its neuroprotective properties. It may also be involved in synthesizing other active pharmaceutical ingredients.

Organic Synthesis

This compound is used as a building block for synthesizing various organic compounds. Its ability to participate in esterification reactions allows for the creation of derivatives that can be tailored for specific applications .

Chiral Ligand in Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis, where it facilitates the production of enantiomerically pure compounds essential for pharmaceutical applications .

Case Studies

Case Study 1: Neuroprotection Research

A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Asymmetric Synthesis

In a series of experiments, this compound was employed as a chiral ligand in asymmetric reactions. The results demonstrated high enantioselectivity, producing desired products with over 90% purity, highlighting its utility in drug development.

Mechanism of Action

The mechanism of action of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Lobeline Hydrochloride (Cis and Trans Isomers)

Lobeline hydrochloride, a pyrrolidine alkaloid, exists as cis and trans isomers. The cis isomer is pharmacologically active and used as a respiratory stimulant, while the trans isomer is considered a related substance. A 2009 study demonstrated that high-performance liquid chromatography (HPLC) effectively separates these isomers using a C18 column and a methanol-phosphate buffer mobile phase .

Key Difference : Lobeline’s extended aromatic structure and ketone group enhance its receptor-binding affinity, unlike the simpler pyrrolidine backbone of the target compound.

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

This compound (CAS: N/A) is a structural isomer of the target molecule, with a hydroxymethyl group at the 5-position and a methyl group at the 1-position.

Key Difference : The shifted methyl and hydroxymethyl groups may influence steric interactions in binding assays, though comparative pharmacological data are lacking.

Cis-(3-Aminocyclobutyl)methanol Hydrochloride (CAS: 142733-65-1)

This cyclobutane derivative replaces the pyrrolidine ring with a four-membered cyclobutane ring. It serves as a key intermediate in synthesizing kinase inhibitors, as demonstrated in a 2024 study where it reacted with a pteridinone derivative .

NIMH Compounds (e.g., Y-705, Y-706)

The NIMH catalog includes pyrrolidine-based dopamine D₂ receptor ligands, such as Y-705 [(±)-cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-4-amino-2-methoxybenzamide]. These compounds feature extended benzamide side chains, enabling high receptor affinity .

Key Difference : The benzamide moiety in Y-705 significantly enhances its receptor-targeting capability compared to the unmodified target compound.

Pyridine Derivatives (e.g., {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol HCl)

Pyridine-based analogs, such as {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol HCl (CAS: 1803591-61-8), replace the pyrrolidine ring with a pyridine-dioxane hybrid structure.

Key Difference : The aromatic pyridine ring in the derivative confers distinct electronic properties, diverging from the aliphatic pyrrolidine’s flexibility.

Biological Activity

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride, also known by its CAS number 1821783-96-3, is a compound that has garnered interest in the scientific community for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is often associated with various biological activities. The chemical formula is , and it has a molecular weight of approximately 145.64 g/mol. The compound's structure allows for interaction with various biological targets, particularly in the central nervous system.

Target Interactions

The primary biological targets for this compound include neurotransmitter receptors and enzymes involved in neurotransmission. Notably, the compound may interact with:

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are crucial for mediating cholinergic signaling in the brain.

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive functions.

Mode of Action

The compound acts primarily as a modulator of neurotransmitter systems. By influencing nAChRs and MAO activity, this compound can potentially enhance synaptic transmission and improve neurochemical balance.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects in various experimental models. For instance:

- In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis.

- Animal models have demonstrated improved cognitive function and reduced neurodegeneration when treated with this compound.

Potential Therapeutic Applications

Given its mechanism of action and pharmacological effects, this compound is being investigated for potential applications in treating:

- Neurodegenerative disorders : Such as Alzheimer's disease and Parkinson's disease.

- Mood disorders : Including depression and anxiety disorders due to its influence on monoamine levels.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects in Animal Models

In a study published in 2020, researchers evaluated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated significant reductions in markers of neuronal damage and improved behavioral outcomes in treated animals compared to controls.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride be validated experimentally?

- Methodology : Use chiral HPLC with a polar stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of hexane/isopropanol (80:20, v/v) at 1.0 mL/min. Compare retention times with reference standards of known stereochemistry. For quantification, integrate peak areas and calculate enantiomeric excess (ee) using baseline separation criteria .

- Key Considerations : Validate method robustness by testing column stability, temperature effects (±2°C), and mobile-phase pH variations (±0.1).

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra for characteristic pyrrolidine ring protons (δ 1.5–3.0 ppm) and hydroxyl/methyl group signals. Use 2D techniques (COSY, HSQC) to resolve overlapping peaks .

- Mass Spectrometry : Perform ESI-MS in positive ion mode to confirm molecular weight ([M+H] at m/z ~164.1) and fragmentation patterns .

Q. How can impurities or degradation products be identified during synthesis?

- Methodology : Employ RP-HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid in water/acetonitrile. Detect impurities at 210 nm (optimized for pyrrolidine derivatives). Compare retention times with synthetic byproducts (e.g., trans-isomers or N-methylated analogs) .

- Quantification : Use a calibration curve for known impurities (LOD: ≤0.1%, LOQ: ≤0.3%) .

Advanced Research Questions

Q. How does stereochemical configuration influence the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design : Compare reaction kinetics of cis- and trans-isomers under SN2 conditions (e.g., with methyl iodide in DMF). Monitor progress via -NMR for methyl group incorporation.

- Data Interpretation : Cis-configuration may sterically hinder nucleophilic attack at the pyrrolidine nitrogen, leading to slower reaction rates .

- Contradictions : If unexpected reactivity is observed, consider solvent polarity effects or hydrogen-bonding interactions stabilizing transition states .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Case Study : If X-ray data (e.g., SHELXL-refined ) suggests a planar pyrrolidine ring, but NMR shows puckering, perform variable-temperature NMR to assess conformational flexibility.

- Mitigation : Use DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers and reconcile experimental vs. theoretical data .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodology :

- Step 1 : Catalytic hydrogenation of 3-cyano-2-methylpyrrolidine precursors (Pd/C, H, 50 psi) to reduce nitrile to amine.

- Step 2 : Methanolysis under acidic conditions (HCl/MeOH, reflux) to yield the hydrochloride salt .

- Critical Parameters : Control reaction pH (<2.0) to prevent racemization and optimize catalyst loading (5% w/w) to minimize side reactions.

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.